Home > Products > Screening Compounds P14565 > Dechloroethylifosfamide
Dechloroethylifosfamide - 53459-55-5

Dechloroethylifosfamide

Catalog Number: EVT-435815
CAS Number: 53459-55-5
Molecular Formula: C5-H12-Cl-N2-O2-P
Molecular Weight: 198.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dechloroethylifosfamide, specifically 2-dechloroethylifosfamide (2-DCEIF), is a significant metabolite of the anticancer drug ifosfamide. [, , , , ] It serves as a key compound in studying the metabolism and pharmacokinetics of ifosfamide, contributing to a better understanding of its efficacy and toxicity. [, , , , , , , , , , , , , ] This metabolite is formed through the dechloroethylation pathway of ifosfamide, primarily mediated by cytochrome P450 enzymes. [, , , , , ]

Future Directions
  • Enantiomer-Specific Effects: Further research should explore the individual contributions of (R) and (S) enantiomers of 2-dechloroethylifosfamide to ifosfamide's efficacy and toxicity. [, ]

  • Personalized Medicine: Investigating the link between 2-dechloroethylifosfamide levels and patient-specific genetic variations in metabolizing enzymes could contribute to personalized ifosfamide dosing strategies. []

  • Toxicity Mitigation: Further research is needed to understand the role of 2-dechloroethylifosfamide in ifosfamide-induced nephrotoxicity fully. This knowledge could lead to new approaches for mitigating kidney damage during ifosfamide therapy. [, , , , , , , ]

Ifosfamide (IF)

Compound Description: Ifosfamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. It is used to treat various types of cancer [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Relevance: Ifosfamide is the parent compound of dechloroethylifosfamide. Dechloroethylifosfamide exists as two isomers, 2-dechloroethylifosfamide (2-DCEIF) and 3-dechloroethylifosfamide (3-DCEIF), which are formed by dechloroethylation of ifosfamide. This deactivation pathway competes with the activation pathway of ifosfamide to its active metabolite, isophosphoramide mustard [, , , , , , , , , , , , , , , , , , , , , , , , , ].

2-Dechloroethylifosfamide (2-DCEIF)

Compound Description: 2-Dechloroethylifosfamide is a primary metabolite of ifosfamide formed by dechloroethylation. It is considered an inactive metabolite [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Relevance: 2-DCEIF is a structural isomer of dechloroethylifosfamide, differing only in the position of the remaining chloroethyl group. Both isomers are formed through the same metabolic pathway and are indicators of ifosfamide deactivation [, , , , , , , , , , , , , , , , , , , , , , , , , ].

3-Dechloroethylifosfamide (3-DCEIF)

Compound Description: 3-Dechloroethylifosfamide is another primary metabolite of ifosfamide, formed through the same dechloroethylation pathway as 2-DCEIF. It is also considered an inactive metabolite [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Relevance: Similar to 2-DCEIF, 3-DCEIF is a structural isomer of dechloroethylifosfamide. The only structural difference between the two isomers is the position of the remaining chloroethyl group. The formation and presence of both isomers signify ifosfamide deactivation rather than activation [, , , , , , , , , , , , , , , , , , , , , , , , , ].

4-Hydroxyifosfamide (4-OHIF)

Compound Description: 4-Hydroxyifosfamide is a crucial active metabolite of ifosfamide. It is formed through the 4-hydroxylation pathway, primarily mediated by cytochrome P450 (CYP) 3A4. 4-OHIF is further metabolized to the ultimate cytotoxic metabolite, isophosphoramide mustard [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Relevance: 4-Hydroxyifosfamide represents the active pathway of ifosfamide metabolism, in contrast to the deactivation pathway leading to dechloroethylifosfamide. The formation of 4-OHIF competes with the formation of dechloroethylifosfamide isomers. The balance between these pathways influences the efficacy and toxicity of ifosfamide therapy [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Isophosphoramide Mustard (IPM)

Compound Description: Isophosphoramide mustard is the ultimate alkylating metabolite of ifosfamide responsible for its antitumor activity. It is formed from 4-hydroxyifosfamide and exerts its cytotoxic effects by crosslinking DNA [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Relevance: Isophosphoramide mustard represents the final active metabolite in the metabolic pathway of ifosfamide, while dechloroethylifosfamide represents a dead-end in the deactivation pathway. The formation of these metabolites is competitive, and their relative concentrations can influence the efficacy and toxicity of ifosfamide [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Chloroacetaldehyde (CAA)

Compound Description: Chloroacetaldehyde is a toxic byproduct generated during the deactivation of ifosfamide to 2- and 3-dechloroethylifosfamide. It is considered a significant contributor to ifosfamide-induced nephrotoxicity [, , , , , ].

Relevance: Chloroacetaldehyde is directly linked to the formation of dechloroethylifosfamide, as it is produced in an equimolar amount during the dechloroethylation process. Increased levels of dechloroethylifosfamide isomers often indicate higher chloroacetaldehyde exposure and a greater risk of nephrotoxicity [, , , , , ].

N2,3-Didechloroethylifosfamide

Compound Description: N2,3-Didechloroethylifosfamide is a secondary metabolite of ifosfamide, resulting from further dechloroethylation of either 2-DCEIF or 3-DCEIF [].

Relevance: N2,3-Didechloroethylifosfamide demonstrates the continued breakdown of ifosfamide through the dechloroethylation pathway, further contributing to the accumulation of inactive metabolites and potentially increasing the risk of chloroacetaldehyde-induced nephrotoxicity [].

4-Hydroxy-N2-dechloroethylifosfamide & 4-Hydroxy-N3-dechloroethylifosfamide

Compound Description: These compounds are secondary metabolites resulting from the 4-hydroxylation of 2-DCEIF and 3-DCEIF, respectively. They further decompose into N-dechloroethylisophosphoramide mustard [].

Relevance: These secondary metabolites highlight the complexity of ifosfamide's metabolic pathways. Although formed from the generally inactive dechloroethylifosfamide isomers, their subsequent conversion to N-dechloroethylisophosphoramide mustard suggests potential contribution to both cytotoxic effects and toxicity [].

N-dechloroethylisophosphoramide mustard

Compound Description: This metabolite arises from the decomposition of both 4-hydroxy-N2-dechloroethylifosfamide and 4-hydroxy-N3-dechloroethylifosfamide [].

Relevance: As a derivative of both dechloroethylifosfamide isomers through the 4-hydroxylation pathway, this metabolite further complicates the picture of ifosfamide metabolism. Its formation suggests a potential contribution to ifosfamide's overall cytotoxic activity, despite originating from the deactivation pathway [].

Cyclophosphamide (CPA)

Compound Description: Cyclophosphamide is another oxazaphosphorine prodrug with a similar structure and mechanism of action to ifosfamide. Like ifosfamide, it is metabolized by cytochrome P450 enzymes to active metabolites that exert cytotoxic effects by crosslinking DNA [, ].

Relevance: Cyclophosphamide serves as a structural analog to ifosfamide, and both drugs share a similar metabolic pathway involving activation by cytochrome P450 enzymes. Understanding the metabolism and toxicity of cyclophosphamide can provide insights into the behavior of ifosfamide and its metabolites like dechloroethylifosfamide [, ].

Trofosfamide (TRO)

Compound Description: Trofosfamide is a unique oxazaphosphorine prodrug that is metabolized to both ifosfamide and cyclophosphamide, essentially acting as a precursor for both drugs. It undergoes extensive dechloroethylation to ifosfamide as a major metabolic pathway [].

Relevance: Trofosfamide's metabolic profile directly links it to dechloroethylifosfamide. As a significant source of ifosfamide in vivo, trofosfamide indirectly contributes to the formation of dechloroethylifosfamide isomers. Understanding trofosfamide's pharmacokinetics can provide further insights into the variations observed in ifosfamide and its metabolite levels [].

Carboxyifosfamide

Compound Description: Carboxyifosfamide is a metabolite of ifosfamide formed through its metabolic pathway [, , , ].

Ketoifosfamide

Compound Description: Ketoifosfamide is a metabolite of ifosfamide formed through its metabolic pathway [, , ].

Chloroethylamine

Compound Description: Chloroethylamine is a neurotoxic byproduct formed during the metabolism of ifosfamide and is associated with ifosfamide-induced encephalopathy [, , ].

3-Oxazolidine-2-one

Compound Description: 3-Oxazolidine-2-one is a byproduct formed during the metabolism of ifosfamide and is often monitored in conjunction with other metabolites [, ].

Source and Classification

2-Dechloroethylifosfamide arises from the metabolic processes of ifosfamide, which undergoes N-dechloroethylation primarily in the liver. This process is catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites, including 4-hydroxyifosfamide and 2-dechloroethylifosfamide. The classification of this compound falls under alkylating agents, specifically nitrogen mustards, which are known for their ability to form covalent bonds with DNA, thereby disrupting cellular replication and function .

Synthesis Analysis

The synthesis of 2-Dechloroethylifosfamide can be understood through its formation from ifosfamide. The primary pathway involves:

  1. N-dechloroethylation: Ifosfamide undergoes enzymatic conversion where one of the chloroethyl groups is removed.
  2. Enzymatic Activity: This reaction is facilitated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, which play a crucial role in drug metabolism .
  3. Reaction Conditions: The synthesis typically occurs in the liver under physiological conditions, where ifosfamide is activated and subsequently dealkylated.

The detailed reaction conditions involve incubation at physiological temperatures (approximately 37°C) with appropriate cofactors like NADPH to initiate the metabolic reactions .

Molecular Structure Analysis

The molecular structure of 2-Dechloroethylifosfamide features a phosphorus atom in a five-membered ring structure characteristic of oxazaphosphorines. Key structural details include:

  • Chemical Formula: C7H15Cl2N2O2PC_7H_{15}Cl_2N_2O_2P
  • IUPAC Name: 3-(2-chloroethyl)-2-[(2-chloroethyl)amino]-1,3,2λ5-oxazaphosphinan-2-one
  • Molecular Weight: Approximately 261.086 g/mol
  • Functional Groups: Contains chloroethyl groups and a phosphoramide moiety .

The presence of these functional groups contributes to its reactivity and biological activity, particularly its interaction with nucleophiles such as DNA.

Chemical Reactions Analysis

In biological systems, 2-Dechloroethylifosfamide participates in several critical reactions:

  1. Alkylation of DNA: The compound can form covalent bonds with DNA bases, particularly guanine, leading to cross-linking that inhibits DNA replication.
  2. Metabolic Pathways: It can further undergo hydroxylation or additional dealkylation reactions, resulting in various metabolites that may have differing levels of cytotoxicity .
  3. Reactivity with Nucleophiles: The electrophilic nature of the chloroethyl groups allows for nucleophilic attack by DNA or other cellular macromolecules .

These reactions are essential for its mechanism of action as an anticancer agent.

Mechanism of Action

The mechanism by which 2-Dechloroethylifosfamide exerts its effects involves several steps:

The cytotoxic action of 2-Dechloroethylifosfamide makes it effective against rapidly dividing cancer cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Dechloroethylifosfamide include:

These properties influence its formulation and administration in clinical settings.

Applications

2-Dechloroethylifosfamide has several scientific applications:

  1. Cancer Treatment: It is primarily used in chemotherapy regimens for various cancers due to its ability to disrupt DNA synthesis.
  2. Research Tool: Used in studies investigating drug metabolism and the development of resistance mechanisms in cancer cells.
  3. Metabolite Studies: Serves as a key metabolite in pharmacokinetic studies to understand the metabolic pathways of ifosfamide .
Chemical Identity & Structural Characterization of 2-Dechloroethylifosfamide

Molecular Topology and Stereochemical Configuration

2-Dechloroethylifosfamide (systematic name: N-{2-[(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-2-yl}-O-ethylhydroxylamine 2-oxide) is a primary metabolite of ifosfamide resulting from oxidative N-dechloroethylation. Its molecular formula is C~6~H~14~ClN~2~O~3~P, with a molar mass of 228.61 g/mol. The molecule retains the central oxazaphosphorinane heterocycle characteristic of oxazaphosphorine compounds but features a critical structural modification: loss of one 2-chloroethyl group from the parent ifosfamide's nitrogen atom, replaced by a hydrogen [1] [5]. This alteration creates a chiral center at the phosphorus atom within the heterocyclic ring, conferring potential stereoisomerism. The ring adopts a chair conformation in three-dimensional space, with the phosphoryl oxygen (P=O) and the secondary amine nitrogen occupying pseudo-axial positions due to the anomeric effect—a phenomenon stabilizing electronegative substituents at phosphorus in axial orientations [1]. The remaining 2-chloroethyl side chain retains conformational flexibility, allowing rotation around C-N bonds, while the chlorine atom introduces an electron-withdrawing influence impacting electron distribution across the molecule.

Table 1: Key Molecular Descriptors of 2-Dechloroethylifosfamide

PropertyValue/Description
Molecular FormulaC~6~H~14~ClN~2~O~3~P
Molar Mass228.61 g/mol
Chiral CentersPhosphorus atom
Ring ConformationChair (oxazaphosphorinane)
Key Functional GroupsPhosphoryl (P=O), secondary amine (N-H), chloroethyl
Metabolic OriginIfosfamide via CYP3A4-mediated N-dechloroethylation [1] [6]

Comparative Structural Analysis with Ifosfamide and Analogous Metabolites

2-Dechloroethylifosfamide exemplifies a partial dealkylation product when contrasted with ifosfamide (C~7~H~15~Cl~2~N~2~O~2~P) and its fully dechloroethylated metabolite, isophosphoramide mustard. Ifosfamide possesses two symmetric 2-chloroethyl groups attached to its exocyclic nitrogen, whereas 2-dechloroethylifosfamide retains only one such group, converting the tertiary amine of ifosfamide into a secondary amine [1] [5]. This structural shift significantly reduces alkylating potential compared to active metabolites like phosphoramide mustard. Crucially, its formation is mechanistically linked to the liberation of chloroacetaldehyde—a nephrotoxic and neurotoxic aldehyde implicated in ifosfamide-specific organ toxicities [1] [8].

Compared to its isomer 3-dechloroethylifosfamide, 2-dechloroethylifosfamide shares an identical molecular formula but differs in regiochemistry: dechloroethylation occurs at the N-2 position versus the N-3 position in the isomer. While both isomers are pharmacologically inactive alkylating agents, their pharmacokinetic profiles diverge; studies indicate longer plasma half-lives for dechloroethylated metabolites relative to parent ifosfamide [6]. Structural parallels exist with cyclophosphamide metabolites, though cyclophosphamide undergoes significantly less N-dechloroethylation due to steric and electronic differences in its ring structure, favoring alternative activation pathways like 4-hydroxylation [1].

Table 2: Structural and Metabolic Comparison with Key Analogues

CompoundKey Structural FeaturesPrimary Metabolic PathwayBiological Significance
IfosfamideN,N-Bis(2-chloroethyl) oxazaphosphorinaneN-dechloroethylation or 4-hydroxylationProdrug; requires activation
2-DechloroethylifosfamideN-Mono(2-chloroethyl) oxazaphosphorinaneTerminal excretionInactive metabolite; generates chloroacetaldehyde [1] [6]
3-DechloroethylifosfamideRegioisomer of 2-dechloroethylifosfamideTerminal excretionInactive metabolite [1]
Phosphoramide MustardBis(2-chloroethyl)phosphorodiamidateFrom 4-hydroxyifosfamideActive DNA-crosslinking metabolite [1]
CyclophosphamideOxazaphosphorinane with cyclic bis(aminochloroethyl)Primarily 4-hydroxylationProdrug; minimal N-dechloroethylation [1]

Spectroscopic Profiling for Structural Elucidation

Comprehensive spectroscopic analysis provides definitive evidence for the structure of 2-dechloroethylifosfamide and distinguishes it from related species:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ^1^H NMR reveals distinct signals for the remaining 2-chloroethyl group: a triplet near δ 3.60–3.65 ppm for –N–CH~2~–CH~2~Cl and a triplet near δ 3.48–3.52 ppm for –N–CH~2~–CH~2~Cl. The secondary amine proton (N–H) appears as a broad singlet between δ 5.0–6.0 ppm, exchangeable with D~2~O. Protons on the oxazaphosphorinane ring display characteristic diastereotopic splitting patterns due to the chiral phosphorus center [1] [4].
  • ^31^P NMR exhibits a characteristic downfield shift for the phosphoryl group (P=O), typically observed between δ +18 to +25 ppm, significantly influenced by the substituents on nitrogen. This shift is diagnostic compared to phosphoramidate metabolites [1] [9].
  • ^13^C NMR confirms the presence of the chloroethyl carbon atoms: signals near δ 41.5–42.0 ppm for –N–CH~2~– and δ 42.5–43.0 ppm for –CH~2~Cl [4] [9].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:Key absorption bands include:

  • Strong P=O stretch: 1200–1250 cm⁻¹
  • N–H stretch (secondary amine): 3200–3400 cm⁻¹ (broad)
  • C–Cl stretch: 700–750 cm⁻¹
  • P–N stretches: 900–1000 cm⁻¹ and 1020–1100 cm⁻¹
  • C–H stretches (aliphatic): 2800–3000 cm⁻¹The absence of a second intense C–Cl stretching band (present in ifosfamide) corroborates the loss of one chloroethyl group [4] [9].

  • Mass Spectrometry (MS):Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) MS under positive ion mode typically show:

  • [M+H]⁺ peak at m/z 229.0
  • Characteristic fragments: Loss of H~2~O (m/z 211.0), cleavage of the C–Cl bond (m/z 194.0, corresponding to [M+H–Cl]⁺), and fragments indicative of the oxazaphosphorinane ring structure (m/z 154.0, 137.0) [1] [6]. UPLC-ESI-QTOFMS analysis allows clear separation and identification of 2-dechloroethylifosfamide from 3-dechloroethylifosfamide and other metabolites based on retention time and fragmentation patterns [1] [8].

Table 3: Characteristic Spectroscopic Signatures of 2-Dechloroethylifosfamide

TechniqueKey Signals/PeaksStructural Assignment
^1^H NMRδ 3.60–3.65 ppm (t, 2H)–N–CH~2~–CH~2~Cl (chloroethyl)
δ 3.48–3.52 ppm (t, 2H)–N–CH~2~–CH~2~Cl (chloroethyl)
δ 5.0–6.0 ppm (br s, 1H, D~2~O exchangeable)N–H (secondary amine) [1] [4]
^31^P NMRδ +18 to +25 ppmPhosphoryl group (P=O) [1] [9]
^13^C NMRδ 41.5–42.0 ppm–N–CH~2~– (chloroethyl)
δ 42.5–43.0 ppm–CH~2~Cl (chloroethyl) [4] [9]
FT-IR1200–1250 cm⁻¹ν(P=O) strong
3200–3400 cm⁻¹ν(N–H) broad
700–750 cm⁻¹ν(C–Cl) [4] [9]
MS (ESI-QTOF+)m/z 229.0[M+H]⁺
m/z 211.0[M+H–H~2~O]⁺
m/z 194.0[M+H–Cl]⁺ [1] [6]

Properties

CAS Number

53459-55-5

Product Name

2-Dechloroethylifosfamide

IUPAC Name

3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C5-H12-Cl-N2-O2-P

Molecular Weight

198.59 g/mol

InChI

InChI=1S/C5H12ClN2O2P/c6-2-4-8-3-1-5-10-11(8,7)9/h1-5H2,(H2,7,9)

InChI Key

ROGLJLJCDSTWBN-UHFFFAOYSA-N

SMILES

C1CN(P(=O)(OC1)N)CCCl

Synonyms

2-amino-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazophosphorine-2-o-xide
2-DCE-IFF
2-DClIF
2-dechloroethylifosfamide
dechloroethylifosfamide
dechloroethylifosfamide, (+-)-isomer
dechloroethylifosfamide, (R)-isomer
dechloroethylifosfamide, (S)-isome

Canonical SMILES

C1CN(P(=O)(OC1)N)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.